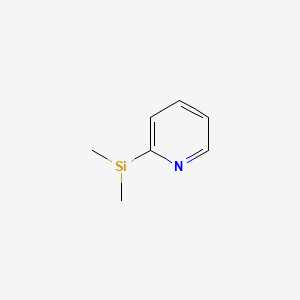

2-(Dimethylsilyl)pyridine

描述

Significance of Pyridine-Silicon Linkages in Advanced Organic Synthesis

The linkage between a pyridine (B92270) ring and a silicon atom offers a powerful tool for chemists. The silicon group can influence the electronic properties of the pyridine ring, altering its reactivity. ontosight.ai A key reaction of these compounds is desilylation, the cleavage of the carbon-silicon bond, which can be used to introduce other functional groups onto the pyridine ring, often leading to the synthesis of complex or otherwise difficult-to-access pyridine derivatives. researchgate.net

Furthermore, the nitrogen atom of the pyridine and the silicon atom can act together as a bidentate ligand, coordinating to metal centers. This chelation is crucial in catalysis, where these ligands can be used to create highly specific and efficient catalysts for a variety of chemical transformations. thieme.deacs.org The ability of silicon to form hypervalent species, expanding its coordination sphere, is another factor that enhances the reactivity of these organosilicon reagents when activated by catalysts. thieme.de

Overview of Silylated Heterocycles in Modern Synthetic Methodologies

Silylated heterocycles are a broad class of compounds that serve as versatile intermediates in organic synthesis. rsc.orgmdpi.com Their utility stems from the ability of the silyl (B83357) group to act as a stable placeholder that can be selectively removed or transformed at a later stage of a synthetic sequence. This allows for the construction of complex molecular architectures with high precision. nih.gov

Modern synthetic methods have focused on developing efficient ways to create these valuable building blocks. One such advancement is the direct C-H bond silylation of aromatic heterocycles. nih.gov This method avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and straightforward. Catalytic systems, often employing inexpensive metals or even metal-free conditions, have been developed to facilitate these transformations, producing silylated heteroarenes that are precursors to new pharmaceuticals and materials. mdpi.comnih.gov The reactivity of silyl heterocycles under fluoride (B91410) ion conditions, for example, can generate nucleophilic species that react with various electrophiles, opening new pathways for carbon-carbon bond formation. rsc.org

Structure

2D Structure

属性

InChI |

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNPHFYDOLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476626 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21032-48-4 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Dimethylsilyl Pyridine Reactivity

C–H Activation and Functionalization Pathways

The presence of the dimethylsilyl group at the 2-position of the pyridine (B92270) ring provides a handle for directing and activating C–H bonds, both within the pyridine ring itself and in other molecules. This has been exploited in a variety of transition metal-catalyzed and radical-mediated reactions.

The nitrogen atom of the pyridine ring in 2-(dimethylsilyl)pyridine can act as a directing group, facilitating the activation of C–H bonds at specific positions. This is a common strategy in organic synthesis to achieve high regioselectivity. The nitrogen atom can coordinate to a metal center, bringing the catalyst into close proximity to specific C–H bonds, thereby lowering the activation energy for their cleavage. This directed approach is crucial for the selective functionalization of complex molecules. acs.org

In the context of silyl-substituted pyridines, yttrium complexes have been used to achieve C–H bond activation. For instance, a 2-methoxyethylamino-bis(phenolate)yttrium complex can undergo a σ-bond metathesis with a silyl (B83357) ether functionalized pyridine, demonstrating the feasibility of C–H activation at the methyl group of a substituted pyridine. mdpi.com This type of activation is a key step in initiating polymerization reactions. mdpi.com

Transition metals, particularly those from the platinum group, are highly effective in catalyzing C–H activation reactions involving pyridine derivatives. The specific mechanisms often depend on the metal, its oxidation state, and the nature of the reactants and directing groups.

Rhodium(III) complexes have emerged as powerful catalysts for oxidative coupling reactions, including those involving pyridine derivatives. nih.govnih.gov A general mechanistic cycle for Rh(III)-catalyzed C–H activation often involves the following key steps:

C–H Activation: The reaction is typically initiated by the C–H activation of an aryl group, such as a 2-phenylpyridine (B120327) derivative, by the Rh(III) catalyst to form a rhodacycle intermediate. nih.gov This step is often facilitated by the coordination of the pyridine nitrogen to the rhodium center.

Migratory Insertion: An alkene or alkyne then inserts into the Rh-C(aryl) bond of the rhodacycle. nih.gov This step is often the rate-determining step of the reaction. nih.gov

β-Hydride Elimination: This step leads to the formation of the C-C coupled product and a rhodium hydride species. nih.gov

Reductive Elimination/Oxidation: The catalytic cycle is closed by the reductive elimination of the product and reoxidation of the resulting Rh(I) species back to the active Rh(III) state by a stoichiometric oxidant, such as Cu(OAc)₂. nih.govnih.gov

While this mechanism is generally accepted for many Rh(III)-catalyzed reactions, specific substrates can exhibit different behaviors. For instance, in the coupling of N-aryl-2-aminopyridines with styrenes, both mono- and disubstituted olefination products can be formed. nih.gov Furthermore, the development of functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines has been achieved through Rh(III)-catalyzed oxidative annulation of 2-arylquinoxalines and 2-aryl-2H-indazoles with allyl alcohols. rsc.org

Palladium catalysts are widely used for the C–H functionalization of pyridine N-oxides, offering high regioselectivity for the C-2 position. beilstein-journals.orgnih.gov The N-oxide group plays a crucial role in directing the palladium catalyst to the ortho C–H bond. The general mechanism for Pd-catalyzed C–H activation of pyridine N-oxides can be described as follows:

C–H Palladation: The catalytic cycle often begins with the electrophilic palladation of the pyridine N-oxide at the C-2 position, forming a palladacycle intermediate. beilstein-journals.org

Coupling Partner Interaction: The subsequent steps depend on the nature of the coupling partner.

With Alkenes: The coordinated alkene inserts into the Pd-C bond, followed by β-hydride elimination to yield the ortho-alkenylated pyridine N-oxide and a Pd(0) species. beilstein-journals.org

With Arylating Agents: Transmetalation with an arylating agent, such as a potassium aryltrifluoroborate, provides an arylpalladium intermediate. beilstein-journals.orgrsc.org Reductive elimination then furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst. beilstein-journals.org

With Alkyl Halides: An unusual C-H activation/C-C cross-coupling has been observed between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides. nih.gov Experimental evidence suggests that the C-Br bond cleavage in this case involves a radical process. nih.gov

Different palladium catalytic cycles, such as Pd(0)/Pd(II) and Pd(II)/Pd(IV), have been proposed depending on the specific reaction conditions and substrates. acs.org For instance, the arylation of histidine derivatives is thought to proceed through a Pd(0)/Pd(II) cycle, while acetoxylation reactions may involve a Pd(II)/Pd(IV) pathway. acs.org

Table 1: Mechanistic Steps in Transition Metal-Catalyzed C–H Functionalization of Pyridine Derivatives

| Catalyst System | Key Mechanistic Steps | Product Type |

|---|---|---|

| Rh(III) | C–H Activation, Migratory Insertion, β-Hydride Elimination, Oxidation | Oxidative Coupling Products |

| Pd(II)/Pyridine N-Oxides | C–H Palladation, Alkene Insertion, β-Hydride Elimination | Alkenylated Pyridines |

| Pd(II)/Pyridine N-Oxides | C–H Palladation, Transmetalation, Reductive Elimination | Arylated Pyridines |

| Pd(II)/Pyridine N-Oxides | C–H Activation, Radical C-Br Cleavage, Cross-Coupling | Alkylated Pyridines |

Radical reactions offer an alternative to transition metal-catalyzed methods for the C–H functionalization of pyridines. These reactions often proceed under mild conditions and can provide complementary regioselectivity.

A notable approach involves the generation of pyridinyl radicals from pyridinium (B92312) ions. nih.govacs.org This can be achieved through a single-electron transfer (SET) reduction. nih.govacs.org These pyridinyl radicals can then couple with other radical species, such as allylic radicals, to form new C-C bonds. nih.govacs.org A dithiophosphoric acid has been identified as a versatile catalyst that can act as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to generate the coupling partner radical. nih.govacs.org This method provides a distinct positional selectivity compared to the classical Minisci reaction. nih.govacs.org

Another strategy for radical functionalization involves a redox-neutral dearomatization-rearomatization process. nih.gov This allows for highly regioselective meta-C–H functionalization of pyridines with a variety of functional groups, including trifluoromethyl, perfluoroalkyl, and halogen groups. nih.gov This catalyst-free method is applicable to the late-stage functionalization of complex molecules. nih.gov

Transition Metal-Catalyzed C–H Activation Mechanisms

Rh(III)-Catalyzed Oxidative Coupling Reactions.

Silylation Reactions Involving this compound

Silylation is a fundamental transformation in organic chemistry, often used for protection of functional groups or to introduce a silyl group as a synthetic handle for further transformations. This compound itself can be considered a product of silylation, but it and related silylpyridines also participate in silylation reactions.

The direct C2-selective silylation of pyridines can be achieved using a rhodium-aluminum complex. rsc.org The coordination of the pyridine nitrogen to the Lewis-acidic aluminum center is proposed to precede the activation of the C(2)–H bond at the adjacent rhodium center, ensuring high site- and mono-selectivity. rsc.org A plausible mechanism involves the formation of a (2-pyridyl)silylrhodium intermediate, which then undergoes reductive elimination to yield the 2-silylpyridine. rsc.org

Furthermore, this compound and its derivatives can be used in base-catalyzed silylation of terminal alkyne C-H bonds. google.com This process allows for the formation of silylated terminal alkynes. google.com

In a different type of reaction, palladium catalysts have been used to synthesize pyridine-fused siloles from 2-bromo-3-(pentamethyldisilanyl)pyridine and terminal alkynes. nih.govacs.org This reaction proceeds via an intramolecular bis-silylation. nih.govacs.org Density functional theory (DFT) calculations suggest the formation of a cis-bis-silylation adduct as a key intermediate. nih.gov

Intramolecular Bis-Silylation Reactions

Intramolecular bis-silylation reactions represent a powerful strategy for the synthesis of silicon-containing heterocyclic compounds. These reactions involve the addition of two silicon groups across a carbon-carbon multiple bond within the same molecule, facilitated by a transition metal catalyst. The use of substrates containing the this compound moiety has been instrumental in developing novel cyclization pathways.

Recent research has demonstrated the utility of palladium catalysts in achieving intramolecular trans-bis-silylation of alkynes, a previously unreported transformation using this metal. acs.orgnih.gov In these reactions, a substrate such as 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with various terminal alkynes in the presence of a PdCl₂(PPh₃)₂-CuI catalyst system. acs.orgresearchgate.netsemanticscholar.org This process yields novel pyridine-fused siloles, which are of interest for their potential applications in electronic and photophysical materials. acs.orgnih.govresearchgate.netsemanticscholar.org

The reaction is proposed to proceed through a multistep mechanism. acs.orgresearchgate.net It begins with a Sonogashira coupling of the bromo-pyridine substrate with the alkyne. acs.orgresearchgate.net This is followed by the oxidative addition of the Si-Si bond to the palladium center, forming a Pd(IV) complex. acs.orgresearchgate.net Subsequent Si-C bond formation leads to an intermediate which then undergoes ring expansion to a five-membered cyclic complex. acs.org The final step is a reductive elimination that affords the trans-bis-silylated product and regenerates the palladium catalyst. acs.org A copper co-catalyst is essential for the initial coupling reaction. acs.org

The table below summarizes the results of the palladium-catalyzed intramolecular trans-bis-silylation.

| Substrate (Alkyne) | Product | Yield (%) |

| Ethynylbenzene | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 15 |

| 4-Ethynyltoluene | 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 18 |

| 3-Ethynyltoluene | 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 16 |

Data sourced from studies on the reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine. acs.orgnih.gov

Rhodium complexes have also been successfully employed to catalyze the intramolecular trans-bis-silylation of alkyne derivatives. mdpi.com Specifically, the reaction of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives in the presence of a rhodium catalyst, such as [RhCl(nbd)]₂ (nbd = norbornadiene) or RhCl(PPh₃)₃, yields pyridine-fused siloles. mdpi.com This transformation proceeds via an intramolecular trans-disilylation cyclization. mdpi.com

While cis-silylation is more common in bis-silylation reactions, the use of rhodium catalysts with specific (2-alkynylphenyl)disilanes has been shown to favor the formation of five-membered rings through a trans-selective pathway. semanticscholar.orgmdpi.comfigshare.com This contrasts with certain palladium/isocyanide systems that yield four-membered rings via cis-bis-silylation. acs.orgsemanticscholar.org The reaction mechanism, though not fully elucidated experimentally, is understood to involve intramolecular cyclization with trans-selectivity. mdpi.com

The table below presents findings from rhodium-catalyzed reactions.

| Substrate | Catalyst | Product | Yield (%) |

| 3-(PDS)-2-(TIPS)Py (1) | [RhCl(nbd)]₂ | 1,1-dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine (3) | 6 |

| 3-(PDS)-2-(TIPS)Py (1) | RhCl(PPh₃)₃ | 1,1-dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine (3) | 5 |

| 3-(PDS)-2-ethynyl-Py (2) | [RhCl(nbd)]₂ | 1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine (4) | 12 |

| 3-(PDS)-2-ethynyl-Py (2) | RhCl(PPh₃)₃ | 1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine (4) | 11 |

PDS = pentamethyldisilanyl; TIPS = trimethylsilylethynyl; Py = pyridine. Data sourced from rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives. mdpi.com

Ruthenium catalysts provide an alternative pathway to pyridine-fused siloles through intramolecular hydrosilylation. researchgate.net This method involves the reaction of 3-dimethylsilyl-2-ethynylpyridine derivatives in the presence of a ruthenium catalyst. researchgate.net The reaction proceeds via the intramolecular addition of a silicon-hydride (Si-H) bond across the alkyne's carbon-carbon triple bond, resulting in cyclization to form the silole ring. researchgate.net This approach is a key method for accessing diverse benzosiloles and related silacycles. researchgate.net

Rhodium-Catalyzed Intramolecular Trans-Disilylation.

Dehydrogenative Silylation Processes

Dehydrogenative silylation is a class of reactions where the formation of a silicon-carbon bond is accompanied by the elimination of hydrogen gas (H₂). acs.org Platinum catalysts have been shown to facilitate the dehydrogenative double silylation of alkynes with 2,3-bis(dimethylsilyl)pyridine. researchgate.net This reaction results in the formation of a six-membered ring. researchgate.net

Furthermore, base-catalyzed systems, using simple catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can achieve direct C(sp)-H bond silylation through a cross-dehydrogenative coupling mechanism. google.com This method avoids transition metals and can be used to couple hydrosilanes, including this compound, with terminal alkynes. google.com The process is highly chemoselective and efficient. google.com

Role of Lewis Acids and Bases in Silyl Reactivity

Lewis acids and bases play a crucial role in modulating the reactivity of silyl compounds. iitk.ac.insparkl.me Lewis acids can activate substrates, silylating agents, or catalysts, facilitating a variety of chemical transformations. sparkl.meresearchgate.net In the context of the palladium-catalyzed bis-silylation mentioned earlier, the copper(I) iodide (CuI) co-catalyst can be viewed as a Lewis acid that assists in the initial Sonogashira coupling step. acs.org Lewis acids are also known to catalyze hydrosilylation and promote the formation of siloxane bonds in nonhydrolytic sol-gel processes and the Piers-Rubinsztajn reaction. researchgate.netepfl.ch

Lewis bases, on the other hand, can act as catalysts by activating the Si-H bond in hydrosilanes, making them more nucleophilic and reactive towards electrophiles. iitk.ac.in This is exemplified by the use of alkali metal hydroxides or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dehydrogenative silylation and desilylation reactions. google.comorganic-chemistry.org The interaction between a Lewis base and the silicon center increases the hydridic character of the Si-H bond, facilitating its reaction. In some systems, the cooperative action of sterically hindered Lewis acids and bases, known as "frustrated Lewis pairs" (FLPs), can activate small molecules and catalyze reactions like H₂ cleavage. acs.org

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly using Density Functional Theory (DFT), have been indispensable for elucidating the complex mechanisms of these silylation reactions. chemrxiv.org

For the palladium-catalyzed trans-bis-silylation of alkynes, DFT calculations were performed to rationalize the observed product formation. acs.orgnih.gov The calculations revealed a sequential reaction mechanism where a cis-bis-silylation adduct is formed initially and subsequently isomerizes to the more stable trans-product. acs.org The energy profile showed that while the cis-to-trans conversion has a significant activation energy (161 kJ mol⁻¹), the final trans-adduct is substantially more stable (by 91.4 kJ mol⁻¹). acs.orgnih.gov This large thermodynamic driving force is responsible for the formation of the observed trans-product. acs.orgnih.gov

In the study of rhodium-catalyzed intramolecular trans-disilylation, DFT calculations were also employed to support the proposed mechanism. mdpi.com The computations helped to explain the generation of the pyridine-fused silole product through the intramolecular trans-bis-silylation of the starting disilanyl-alkynyl pyridine substrate. mdpi.commdpi.com These theoretical investigations provide critical insights into transition states and reaction intermediates that are often difficult to detect experimentally, thereby guiding the rational design of new catalytic systems.

Density Functional Theory (DFT) Calculations for Reaction Pathways.acs.orgresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool to model the reaction mechanisms involving silyl-substituted pyridines. stackexchange.com DFT calculations allow for the exploration of potential energy surfaces, providing insights into the feasibility of various reaction pathways. stackexchange.com

In the palladium-catalyzed intramolecular bis-silylation to form pyridine-fused siloles, DFT calculations were employed to understand the reaction mechanism. acs.org The calculations modeled the palladium catalyst and explored two potential mechanisms: a parallel pathway and a sequential pathway. The DFT results indicated that the reaction proceeds via a sequential mechanism where a cis-adduct is formed first and subsequently converts to the final trans-adduct. acs.org This pathway involves several key steps, including oxidative addition, Si-C bond formation, ring expansion, and reductive elimination. acs.org

Similarly, DFT calculations have been used to investigate the ruthenium-catalyzed ring-expansion of 2-silylfurans, a related transformation. These calculations suggest a mechanism involving the regioselective insertion of a furan (B31954) double bond into a Ru-H bond, followed by skeletal rearrangement, hydride transfer, and elimination steps. researchgate.net

In the context of dearomatization reactions of pyridines, DFT has been used to understand regioselectivity. For instance, in the Cu(I)-catalyzed direct asymmetric dearomatization of pyridine, computational modeling helped to elucidate a monometallic catalytic mechanism involving the dearomative rearrangement of a phenethylcopper nucleophile. nih.gov

Analysis of Transition States and Reaction Intermediates.acs.orgresearchgate.netresearchgate.net

The analysis of transition states and reaction intermediates is crucial for a comprehensive understanding of reaction mechanisms. DFT calculations are instrumental in characterizing the geometries and energies of these transient species. researchgate.netresearchgate.net

In the palladium-catalyzed synthesis of pyridine-fused siloles, DFT calculations identified seven transition states (TSs) and eight local minima (LMs) along the reaction coordinate from the initial silyl-substituted pyridine derivative to the final product. acs.org This detailed analysis revealed the stepwise nature of the reaction, proceeding through a cis-adduct intermediate before forming the more stable trans-adduct. acs.org

Table 1: Key Intermediates in the Palladium-Catalyzed Synthesis of Pyridine-Fused Siloles acs.org

| Intermediate | Description |

| A | Product of Sonogashira coupling of 2-bromo-3-(pentamethyldisilanyl)pyridine with an ethynylbenzene derivative. |

| Pd complex B | Formed by the oxidative addition of the Si-Si bond to the Pd catalyst. |

| Intermediate C | Result of Si-C bond formation from complex B. |

| Complex D | A five-membered cyclic complex formed via ring expansion of intermediate C. |

This table is generated based on the proposed reaction mechanism described in the source.

In ruthenium-catalyzed intramolecular hydrosilylation reactions for the synthesis of pyridine-fused siloles, DFT calculations have also been used to probe the energetics of transition states and intermediates, highlighting how the nature of the catalyst ligand can dramatically influence the reaction pathway. researchgate.net

Furthermore, in the dearomatization of pyridines, various intermediates have been proposed and studied. These include N-activated pyridinium species, dearomatized electron-rich intermediates like (di)enamines, and π-allylpalladium complexes, depending on the specific reaction conditions and reagents employed. mdpi.comnih.gov The stability and reactivity of these intermediates, such as the Meisenheimer intermediate in nucleophilic aromatic substitution, are critical in determining the reaction outcome. imperial.ac.uk

Energetic Profiles of Key Mechanistic Steps.acs.org

Understanding the energetic profiles of the elementary steps in a reaction mechanism is essential for identifying the rate-determining step and optimizing reaction conditions.

In the context of rhodium-catalyzed hydrogenation of alkenes involving a pyridine-2-yloxy-silyl-based ligand, computational DFT studies have been performed to map the reaction profile. acs.org These studies revealed that the formation of the alkane product is thermodynamically favored. The calculations identified the rate-limiting step as the hydrogen activation, which proceeds through a σ-complex-assisted metathesis mechanism. acs.org

The energetic landscape of the palladium-catalyzed synthesis of pyridine-fused siloles was elucidated through DFT calculations, showing the relative energies of the various local minima and transition states along the reaction coordinate. acs.org This energy profile confirmed that the sequential pathway, involving the formation of a cis-adduct intermediate, is the energetically favored route. acs.org

Table 2: Calculated Energetic Data for a Catalytic Cycle

| Step | Species | Relative Free Energy (ΔG, kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.4 |

| 4 | Transition State 2 | +8.9 |

| 5 | Intermediate 2 | -12.1 |

| 6 | Transition State 3 | +2.3 |

| 7 | Product + Catalyst | -25.7 |

This is a representative table illustrating the type of energetic data obtained from DFT calculations for a catalytic cycle. The values are hypothetical and serve as an example of an energetic profile.

The activation energy for specific steps can also be determined. For example, in the 3a-catalyzed reaction of styrene (B11656) with H₂, an apparent activation energy of 25.7 ± 0.4 kcal mol⁻¹ was determined from Arrhenius plots based on experimental data, which can be correlated with computational findings. acs.org

Coordination Chemistry and Ligand Design with 2 Dimethylsilyl Pyridine

2-(Dimethylsilyl)pyridine as a Ligand in Transition Metal Complexes

This compound is a versatile ligand in transition metal chemistry, primarily due to its ability to coordinate to a metal center through both the nitrogen atom of the pyridine (B92270) ring and the silicon atom. This dual coordination capability allows it to act as a bidentate ligand, influencing the electronic and steric properties of the resulting metal complexes. csic.esunizar.es The chemistry of transition metal complexes with monoanionic bidentate (κ²-L,Si) silyl (B83357) ligands, where L is a coordinating group like a nitrogen heterocycle, has seen significant growth in recent years. unizar.es The synthesis of these complexes often involves the oxidative addition of the Si-H bond to the metal center, facilitated by the coordination of the nitrogen atom. unizar.es

The electronic and steric characteristics of these multidentate organosilyl ligands can be readily modified by altering the substituents on both the silicon and the donor atoms. csic.es Furthermore, the strong σ-donating nature and the significant trans-influence of the silicon atom promote the formation of coordinatively unsaturated transition metal complexes. csic.es

N,Si-Bidentate Coordination Modes in Organometallic Complexes

This compound typically engages in N,Si-bidentate coordination, forming a stable chelate ring with the metal center. csic.esunizar.es This coordination mode is prevalent in a variety of organometallic complexes. The formation of the metal-silicon bond in these complexes is a subject of interest, with initial proposals suggesting a base-stabilized metal-silylene character. acs.org However, more recent studies indicate that a traditional metal-silyl bond character cannot be dismissed. csic.esacs.org Computational analyses have revealed the electron-sharing nature of the metal-silicon bond and the important role of electrostatic interactions between the transition metal fragment and the ligand. csic.es

The versatility of the N,Si-bidentate coordination is highlighted by its presence in complexes with various transition metals, where it can influence the geometry and reactivity of the complex. researchgate.netresearchgate.net

Specific Examples of Rhodium and Iridium Complexes

Both rhodium (Rh) and iridium (Ir) form well-characterized complexes with this compound and its derivatives. For instance, rhodium(III) complexes of the type [Rh(H)(X)(κ²-NSiR₂OPy)(L)] (where X is a halide or other anion, R is an alkyl group, and L is a phosphine (B1218219) ligand) have been synthesized and structurally characterized. csic.es X-ray diffraction studies of these complexes have confirmed their solid-state structures. csic.esacs.org

Similarly, iridium complexes with related pyridine-silyl ligands have been extensively studied. acs.orgresearchgate.net For example, the reaction of (4-methyl-pyridin-2-yloxy)ditertbutylsilane with [Ir(Cl)(coe)₂]₂ (where coe is cis-cyclooctene) quantitatively yields the iridium(III) species [Ir(H)(Cl)(κ²-NSi^(tBu)₂OPy)(coe)]. acs.org The reactivity and catalytic potential of these iridium complexes have been a focus of research. acs.org

A comparative study on the catalytic activity of rhodium and iridium complexes with a pyridine-2-yloxy-silyl-based ligand in the hydrogenation of styrene (B11656) revealed that the catalytic performance is dependent on both the metal center and the ancillary ligands. acs.org Rhodium-triflate derivatives showed higher activities in this particular reaction. acs.org

Influence of Ligand Structure on Coordination Geometry and Complex Stability

Hexacoordinated Organosilicon Compounds with Pyridyl Moieties

In certain instances, the silicon center in organosilicon compounds bearing pyridyl moieties can achieve a hexacoordinate state. researchgate.netrsc.orgrsc.org This is often observed when two 2-(2-pyridyl)phenyl groups are attached to the silicon atom. rsc.orgrsc.org Single-crystal X-ray structure analyses of such compounds have revealed a slightly distorted octahedral geometry around the silicon atom. rsc.orgrsc.org These hexacoordinated organosilicon compounds exhibit notable stability in the presence of air, water, heat, acids, and bases. rsc.orgrsc.org The formation of these hypervalent silicon compounds is driven by intramolecular Lewis acid-base interactions between the silicon atom and the nitrogen atoms of the pyridine rings. rsc.orgrsc.org

The table below summarizes key structural data for a representative hexacoordinated organosilicon compound with 2-(2-pyridyl)phenyl groups.

| Compound | Si-N Bond Length (Å) | Geometry around Si | Reference |

|---|---|---|---|

| Difluorobis[2-(2-pyridyl)phenyl]silane | 2.09, 2.12 | Slightly distorted octahedral | rsc.org |

Stereochemical Aspects of Metal Complex Formation

The stereochemistry of metal complexes formed with this compound and related ligands is an important aspect of their chemistry. uni-stuttgart.demdpi.com The coordination of the bidentate N,Si-ligand creates a chiral center at the metal if the other ligands in the coordination sphere are arranged appropriately. The specific arrangement of ligands around the metal center can lead to different stereoisomers. mdpi.com

For example, in rhodium complexes with a pyridine-2-yloxy-silyl-based ligand, the geometry around the rhodium atom can be a distorted trigonal bipyramid, with the nitrogen and phosphorus atoms in apical positions and the silicon, chloro, and hydrogen atoms in equatorial sites. acs.org The relative disposition of these ligands can differ from that observed in analogous iridium complexes, which may adopt a square pyramidal geometry. acs.org These differences in stereochemistry can have a profound impact on the catalytic activity and selectivity of the complexes. acs.org

Lewis Acid-Base Interactions Involving Pyridine Nitrogen and Silicon Centers

The chemistry of this compound is significantly influenced by Lewis acid-base interactions involving both the pyridine nitrogen and the silicon center. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to Lewis acids, including metal centers and even the silicon atom of another molecule or within the same molecule (intramolecularly). beilstein-journals.orgbeilstein-journals.orgmdpi.com

The silicon atom, particularly when bonded to electronegative substituents, can act as a Lewis acid, accepting electron density from a Lewis base. researchgate.net This dual Lewis acidic and basic character within the same molecule or in related systems gives rise to a rich and varied coordination chemistry.

In the context of frustrated Lewis pairs (FLPs), where steric hindrance prevents the formation of a classical Lewis acid-base adduct, the pyridine nitrogen can act as the Lewis base. For instance, 2,6-dimethylpyridine (B142122) was found not to react with trimethylborane (B1581522) to form an adduct due to steric clashes. mpg.de This principle of sterically encumbered Lewis pairs has been extended to design systems where the Lewis acid and base functions are present in the same molecule but are sterically shielded from self-quenching. mpg.de

The interaction of pyridine-containing polymers with Lewis acids can be used to tune their electronic and optical properties. The formation of acid-base adducts can regulate the band gap of luminescent polymers, leading to color tuning in polymer light-emitting diodes. beilstein-journals.orgbeilstein-journals.org

In hexacoordinated organosilicon compounds with pyridyl moieties, the intramolecular Lewis acid-base interaction between the silicon atom (Lewis acid) and the pyridine nitrogen atoms (Lewis base) is the key factor driving the formation of the hypervalent species. rsc.orgrsc.org This interaction leads to the observed distorted octahedral geometry around the silicon center. rsc.orgrsc.org

The table below provides a summary of the Lewis acid-base interactions involving pyridine and silicon centers.

| Lewis Acid | Lewis Base | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| Silicon (in SiCl₄) | Pyridine Nitrogen | Intermolecular Adduct Formation | Formation of hexacoordinate silicon complexes | researchgate.netmdpi.com |

| Silicon (in organosilanes with pyridyl groups) | Pyridine Nitrogen | Intramolecular Coordination | Formation of stable hypervalent organosilicon compounds | rsc.orgrsc.org |

| Transition Metal Center | Pyridine Nitrogen | Coordination Bond | Formation of transition metal complexes | csic.esresearchgate.net |

| Boranes (e.g., B(C₆F₅)₃) | Pyridine Nitrogen | Frustrated Lewis Pair / Adduct Formation | Catalysis and materials science applications | beilstein-journals.orgmpg.de |

Catalytic Applications of 2 Dimethylsilyl Pyridine and Its Metal Complexes

Catalysis in C–H Functionalization Reactions

Metal complexes of 2-(dimethylsilyl)pyridine and related ligands have shown significant promise in catalyzing C–H functionalization reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Site-Selective Alkylation and Arylation Processes

While direct studies on the use of this compound for site-selective alkylation are not extensively detailed in the provided research, the principles of C-H activation with related pyridine-containing substrates offer valuable insights. For instance, palladium-catalyzed intramolecular C–H arylation has been successfully applied to pyridine (B92270) derivatives to synthesize fused heteroaromatic compounds. In these reactions, the choice of phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3) or CyJohnPhos, has been shown to be crucial for achieving high yields of the cyclized product. beilstein-journals.org For example, the intramolecular C–H arylation of N-(2-bromophenyl)picolinamide derivatives proceeds in the presence of a palladium catalyst to afford the corresponding fused lactams. The efficiency of this transformation is significantly enhanced by the addition of a suitable phosphine ligand. beilstein-journals.org

Furthermore, iridium-catalyzed dearomative 1,2-hydrosilylation of pyridines generates N-silyl enamine intermediates that can act as nucleophiles in subsequent palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov This tandem, one-pot process allows for the C-3 functionalization of the pyridine ring, leading to the synthesis of enantioenriched N-protected tetrahydropyridines. nih.gov This strategy highlights the potential for activating and functionalizing the pyridine core, which is a key feature for developing site-selective alkylation and arylation methods.

Catalysis in Silylation and Hydrosilylation Reactions

The silyl (B83357) group in this compound and its derivatives plays a direct role in their catalytic applications in silylation and hydrosilylation reactions. These processes are of great importance for the synthesis of organosilicon compounds.

Intramolecular Cyclization via Silylation

A notable application of pyridine-silyl compounds is in the synthesis of pyridine-fused siloles, which are of interest as functional materials due to their electronic and photophysical properties. Ruthenium catalysts have been employed for the intramolecular hydrosilylation of 3-dimethylsilyl-2-ethynylpyridine derivatives, leading to the formation of the corresponding pyridine-fused siloles. researchgate.net

In a related approach, palladium catalysts, in conjunction with a copper co-catalyst, have been used for the intramolecular trans-bis-silylation of 2-bromo-3-(pentamethyldisilanyl)pyridine with terminal alkynes. nih.govresearchgate.netacs.org This reaction proceeds via a Sonogashira coupling followed by an intramolecular bis-silylation to yield pyridine-fused siloles. nih.govresearchgate.netacs.org The proposed mechanism involves the oxidative addition of the Si-Si bond to the palladium center, followed by Si-C bond formation and reductive elimination. acs.org

The table below summarizes the palladium-catalyzed synthesis of pyridine-fused siloles.

| Substrate | Alkyne | Catalyst | Solvent | Yield (%) | Ref |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | Ethynylbenzene | PdCl2(PPh3)2-CuI | Triethylamine (B128534) | 2a (not specified) | nih.gov |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | 4-Ethynyltoluene | PdCl2(PPh3)2-CuI | Triethylamine | 21 | nih.gov |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | 3-Ethynyltoluene | PdCl2(PPh3)2-CuI | Triethylamine | 16 | nih.gov |

Alkene Hydrogenation Catalysis

Complexes of rhodium and iridium containing pyridine-silyl based ligands have been investigated as catalysts for the hydrogenation of alkenes. researchgate.netacs.org Rhodium(III) complexes with a pyridine-2-yloxy-silyl-based N,Si-ligand have been shown to be effective catalysts for the hydrogenation of styrene (B11656) derivatives. acs.org The catalytic performance is influenced by both the metal center and the ancillary ligands, with rhodium-triflate derivatives exhibiting higher activity. acs.org

In a comparative study, both rhodium and iridium complexes were tested for the hydrogenation of styrene. The results are presented in the table below.

| Catalyst | Substrate | Pressure (bar H2) | Temperature (K) | Time (h) | Conversion (%) | Product | Ref |

| [Rh(H)(Cl)(κ2-NSitBu2OPy)(PCy3)] | Styrene | 5 | 353 | 3 | 100 | Ethylbenzene (B125841) | acs.org |

| [Rh(H)(OTf)(κ2-NSitBu2OPy)(PCy3)] | Styrene | 5 | 353 | 3 | 100 | Ethylbenzene | acs.org |

| [Ir(H)(OTf)(κ2-NSitBu2OPy)(PCy3)] | Styrene | 5 | 353 | 3 | <5 | Ethylbenzene | acs.org |

Ruthenium-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has also been reported, demonstrating the utility of pyridine-containing substrates in asymmetric catalysis. ajchem-b.com

Development of Catalytic Systems and Ligand Effects

The catalytic activity of metal complexes derived from this compound is highly dependent on the nature of the ligand itself and the coordinated metal center. The interplay between the pyridine and silyl moieties, as well as the electronic and steric properties of substituents, governs the performance of the catalytic system.

Role of Specific Transition Metals (Pd, Rh, Ru, Pt, Cu, Ir)

A variety of transition metals have been utilized in conjunction with this compound and its analogs to achieve diverse catalytic transformations.

Palladium (Pd): Palladium catalysts are effective for the intramolecular C-H arylation of pyridine derivatives and the synthesis of pyridine-fused siloles via intramolecular bis-silylation. beilstein-journals.orgnih.gov The choice of phosphine ligand is critical in these palladium-catalyzed reactions. beilstein-journals.org The basicity of pyridine ligands can also influence the catalytic efficiency of Pd(II) complexes in cross-coupling reactions. nih.gov

Rhodium (Rh): Rhodium complexes with pyridine-silyl ligands are active in alkene hydrogenation and the tandem isomerization-hydrosilylation of olefins. researchgate.netacs.orgresearchgate.netcsic.esrsc.org Cationic rhodium(III) complexes have shown significant catalytic activity in the hydrosilylation of remote alkenes. researchgate.netcsic.esrsc.org The hemilabile nature of the pyridine donor in some rhodium-NHC complexes plays a key role in their catalytic activity for alkyne hydrosilylation. csic.es

Ruthenium (Ru): Ruthenium catalysts have been employed for the intramolecular hydrosilylation of pyridine derivatives to form pyridine-fused siloles. researchgate.net Ruthenium complexes with pyridine-based ligands are also active in the transfer hydrogenation of ketones and the N-alkylation of amines. researchgate.net Additionally, ruthenium p-cymene (B1678584) complexes with pyridine-quinoline ligands have been studied for their catalytic activity in transfer hydrogenation. mdpi.com

Platinum (Pt): Platinum complexes catalyze the dehydrogenative double silylation of alkynes with 2,3-bis(dimethylsilyl)pyridine. acs.orgresearcher.life this compound can act as a functional ligand for platinum, influencing the rate of hydrosilylation reactions. ethz.ch Platinum catalysts are also used in the synthesis of platinacyclobutanes from cyclopropanes in the presence of pyridine. pitt.edu

Copper (Cu): Copper has been used as a co-catalyst in the palladium-catalyzed synthesis of pyridine-fused siloles. nih.govacs.org Copper-catalyzed cross-coupling reactions have been developed for 2-pyridyltriethylsilanes with aryl halides. nih.gov Copper(II) complexes with pyridine-based polydentate ligands have shown to be efficient catalysts for C-N bond-forming reactions. beilstein-journals.orgbeilstein-journals.org

Iridium (Ir): Iridium complexes with pyridine-2-yloxy-silyl ligands have been studied for the reduction of CO2. rsc.org Iridium is also used in the dearomative 1,2-hydrosilylation of pyridines for subsequent allylic alkylation. nih.gov While iridium complexes with pyridine-silyl ligands have been synthesized, their catalytic activity in alkene hydrogenation was found to be lower compared to analogous rhodium complexes under certain conditions. acs.org

Influence of Ancillary Ligands and Additives on Catalytic Performance

The catalytic activity, selectivity, and stability of metal complexes derived from this compound are profoundly influenced by the nature of the other ligands in the metal's coordination sphere, known as ancillary ligands. acs.orgcsic.esresearchgate.net These ligands, which are not directly involved in the bond-making and bond-breaking steps of the catalytic cycle, modulate the electronic and steric properties of the metal center, thereby fine-tuning its reactivity. researchgate.netacs.org Similarly, the presence of additives can play a critical role in promoting catalytic turnover or influencing reaction pathways. researchgate.netmdpi.com

Detailed Research Findings

Research has consistently shown that subtle changes to ancillary ligands can lead to significant differences in catalytic outcomes. Key factors include the ligand's electron-donating or withdrawing ability, its steric bulk, and the type of counter-ion associated with the complex.

One of the most studied aspects is the effect of halide versus triflate (OTf) ancillary ligands in rhodium and iridium complexes. In the hydrogenation of styrene, rhodium–triflate complexes demonstrate significantly higher activity compared to their chloride counterparts. acs.orgcsic.es For instance, a rhodium(III) complex featuring triflate and tricyclohexylphosphine (B42057) (PCy₃) ligands achieves 100% conversion of styrene to ethylbenzene under specific conditions, whereas the analogous chloride complexes are less active. acs.orgcsic.es This trend is also observed in the hydrolysis of hydrosilanes catalyzed by iridium species, where triflate derivatives are catalytically active, but the corresponding chloride species show no activity. researchgate.net The superior performance of triflate complexes is often attributed to the triflate anion being a weaker coordinating ligand than chloride, which facilitates the creation of a coordinatively unsaturated, more reactive catalytic species.

The choice of phosphine ligand also plays a crucial role. In the aforementioned rhodium-catalyzed styrene hydrogenation, the complex with PCy₃, a bulky and electron-donating phosphine, showed the best catalytic performance. acs.orgcsic.es This highlights that a balance of steric and electronic properties is essential for optimal catalysis.

The influence of the ancillary ligand's electronic properties is further exemplified in oxygen atom transfer (OAT) reactions catalyzed by oxorhenium(V) complexes bearing a diamido pyridine (DAP) ligand. A study of complexes with the general formula Re(O)(X)(DAP) revealed a distinct trend in catalytic activity based on the electronic nature of the ancillary ligand 'X'. The activity follows the order: triflate ≈ iodide > chloride > methyl. rsc.org This trend is consistent with the turnover-limiting step involving the reduction of a Re(VII) dioxo intermediate, which is facilitated by more electron-withdrawing ancillary ligands. rsc.org

Additives are also instrumental in enhancing catalytic performance. In the manganese-catalyzed epoxidation of olefins using a pyridine-appended bipiperidine ligand, the addition of acetic acid was found to be crucial for catalytic activity. mdpi.com The acid is believed to play a role in stabilizing high-valent intermediates within the catalytic cycle. mdpi.com Similarly, in the iridium-catalyzed dehydrogenation of formic acid, the use of triethylamine as a base is necessary to facilitate the process. researchgate.net

The following tables summarize key research findings on the impact of ancillary ligands on catalytic performance.

Table 1: Influence of Ancillary Ligands on Rhodium-Catalyzed Hydrogenation of Styrene

| Catalyst Precursor | Ancillary Ligands | Conversion to Ethylbenzene (%) (3h) |

| Rhodium Complex 3a | OTf, PCy₃ | 100 |

| Rhodium Complex 3b | OTf, PHᵗBu₂ | 90 |

| Rhodium Complex 2a | Cl, PCy₃ | Lower than 3a/3b |

| Rhodium Complex 2b | Cl, PHᵗBu₂ | Lower than 3a/3b |

| Data sourced from a comparative study on rhodium and iridium complexes. The reactions were performed in C₆D₆ at 353 K with 5 bar H₂. acs.orgcsic.es |

Table 2: Effect of Ancillary Ligand (X) on Oxorhenium(V)-Catalyzed Oxygen Atom Transfer

| Catalyst | Ancillary Ligand (X) | Relative Catalytic Activity |

| Complex 4 | OTf (triflate) | Highest |

| Complex 3 | I (iodide) | High |

| Complex 2 | Cl (chloride) | Medium |

| Complex 1 | Me (methyl) | Lowest |

| This table reflects the catalytic activity for the OAT reaction from pyridine-N-oxide to triphenylphosphine. The observed trend is 4 ≈ 3 > 2 > 1. rsc.org |

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(Dimethylsilyl)pyridine. Analysis of various NMR-active nuclei, including ¹H, ¹³C, and ²⁹Si, confirms the connectivity and chemical environment of the atoms within the molecule.

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear as distinct multiplets in the aromatic region (7.0-8.5 ppm). acs.orgrsc.org The protons of the two methyl groups attached to the silicon atom produce a singlet further upfield, while the silicon-hydride (Si-H) proton appears as a characteristic signal. acs.org

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the pyridine ring and a signal for the methyl carbons attached to the silicon. rsc.org The specific chemical shifts can be influenced by the solvent used for analysis. sigmaaldrich.comcarlroth.compitt.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives Note: Exact shifts for this compound may vary based on solvent and experimental conditions. The data below is illustrative for related structures.

While standard NMR is effective, advanced techniques can significantly enhance signal sensitivity, which is particularly useful for low-abundance nuclei like ¹⁵N and ²⁹Si. nih.gov Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization method that dramatically boosts NMR signals of substrates like pyridine and its derivatives. nih.govnih.govsoton.ac.uk

The SABRE technique involves the temporary binding of the substrate and parahydrogen to an iridium-based catalyst. nih.govresearchgate.net This reversible interaction facilitates the transfer of spin polarization from parahydrogen to the nuclei of the substrate, leading to signal enhancements of several orders of magnitude. nih.govrsc.org This method allows for the efficient detection of insensitive nuclei (¹³C, ¹⁵N, ²⁹Si) at natural abundance, circumventing the need for costly isotopic labeling. nih.gov The application of SABRE to this compound would enable detailed studies of its ²⁹Si and ¹⁵N nuclei, providing deeper insights into its electronic structure and interactions.

<sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shift Analysis.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to the Si-H, Si-C, and pyridine ring vibrations.

The Si-CH₃ group is readily identified by a strong, sharp band around 1260 cm⁻¹ due to the symmetric CH₃ deformation, along with strong bands in the 865-750 cm⁻¹ range from CH₃ rocking modes. gelest.com A crucial feature is the Si-H stretching vibration, which typically appears as a strong band in the 2100-2200 cm⁻¹ region. Additionally, the spectrum will display characteristic bands for the pyridine ring, including C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. gelest.comnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the pyridine ring. researchgate.net The spectrum of pyridine itself shows a strong absorption band around 254-256 nm. researchgate.net The presence of the dimethylsilyl substituent at the 2-position can cause a shift in the position and intensity of these absorption maxima.

Furthermore, the electronic properties of the pyridine moiety are sensitive to its environment. For instance, upon interaction with Brønsted or Lewis acid sites, the UV-Vis absorption bands of pyridine shift significantly. rsc.orgresearchgate.net This property makes pyridine derivatives useful as probe molecules. The interaction with a Brønsted acid forms a pyridinium (B92312) ion, resulting in a characteristic absorption band. rsc.org Similarly, coordination to a Lewis acid site also alters the electronic spectrum. rsc.orgresearchgate.net These findings suggest that the electronic transitions of this compound would be similarly influenced by its chemical environment.

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and crystal packing. While the specific crystal structure of isolated this compound may not be widely reported, analysis of its metal complexes and related derivatives demonstrates the power of this technique. acs.orgijcce.ac.ir

For example, X-ray diffraction studies on rhodium complexes containing pyridine-2-yloxy-silyl-based ligands have elucidated the coordination geometry around the metal center and confirmed the bonding mode of the ligand. acs.org Such studies provide invaluable data on the Si-C and Si-N bond lengths and the geometry of the silyl (B83357) group. In derivatives, weak diffraction peaks can indicate the degree of crystallinity of a material. researchgate.net The structural information obtained from X-ray diffraction is crucial for understanding the steric and electronic effects of the dimethylsilyl group on the pyridine ring's coordination chemistry. acs.orgijcce.ac.irijcce.ac.ir

Integration of Experimental and Theoretical Spectroscopic Data

The integration of experimental spectroscopic data with theoretical calculations, often using Density Functional Theory (DFT), provides a more profound understanding of the molecule's properties. acs.orgnii.ac.jp Computational chemistry can predict and help assign experimental spectra, including NMR, IR, and UV-Vis. nii.ac.jpmdpi.com

For pyridine derivatives, DFT calculations have been successfully used to analyze chemical structures and photophysical properties. mdpi.com Theoretical investigations can model molecular geometries, vibrational frequencies, and electronic transitions, and the results can be compared with experimental data for validation. nii.ac.jp This synergy is powerful; for instance, computational studies on the bonding in metal-silyl complexes have helped to describe the nature of the metal-silicon bond as an electron-sharing covalent interaction. acs.orgresearchgate.net By combining experimental observations with theoretical models, researchers can gain detailed insights into the structure-property relationships of this compound. nii.ac.jpmdpi.com

Quantum Chemical Calculations for Spectral Interpretation (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for predicting and interpreting the spectroscopic properties of molecules. nih.gov DFT is widely used for ground-state properties, such as geometry optimization and vibrational frequency calculations, while TD-DFT is employed for excited-state phenomena, like electronic absorption spectra.

DFT calculations, often using hybrid functionals like B3LYP, can predict the geometric parameters (bond lengths and angles) and vibrational spectra (IR and Raman) of molecules like this compound with a high degree of accuracy. nih.govjocpr.comresearchgate.net By optimizing the molecular structure, one can find the lowest energy conformation. jocpr.com The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental IR and Raman spectra, allowing for precise assignment of vibrational modes. jocpr.comnih.gov This includes stretching, bending, and torsional modes associated with the pyridine ring and the dimethylsilyl group.

TD-DFT is the method of choice for calculating the electronic absorption spectra (UV-Vis) by determining the transition energies from the ground state to various excited states. dergipark.org.tr This analysis provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dergipark.org.tr These calculations help in understanding the nature of electronic transitions, for instance, identifying them as π → π* or n → π* transitions within the molecule. blueberriesconsulting.com

Table 1: Representative Calculated Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H)aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2900-2980 | Methyl C-H stretching |

| ν(C=C), ν(C=N) | 1450-1600 | Pyridine ring stretching |

| δ(CH₃) | 1380-1450 | Methyl bending |

| ν(Si-C) | 700-850 | Si-C stretching |

| γ(C-H) | 750-800 | Out-of-plane C-H bending |

Note: This table presents typical frequency ranges for the specified vibrational modes based on DFT calculations for similar pyridine derivatives. Actual values would be obtained from a specific calculation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is key to understanding its chemical reactivity, and Frontier Molecular Orbital (FMO) theory is a fundamental framework for this analysis. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnanobioletters.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine ring, which is characteristic of pyridine derivatives. rsc.org The LUMO, conversely, is also anticipated to be distributed across the π-system of the pyridine ring. researchgate.net The presence of the dimethylsilyl group, which can act as a σ-donor and has vacant d-orbitals, may influence the energies and distributions of these frontier orbitals. Computational studies on related silyl-substituted pyridines and other aromatic systems help to understand these interactions. chemrxiv.org

Analysis of the electronic structure also involves calculating various quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness. nih.govnanobioletters.com These parameters provide quantitative measures of the molecule's reactivity and electronic behavior. For example, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. dergipark.org.tr

Table 2: Representative Calculated Electronic Properties for this compound

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

Note: The values in this table are representative estimates based on DFT calculations for analogous pyridine and organosilicon compounds and serve to illustrate the type of data generated.

Emerging Applications and Future Directions in Organosilicon Pyridine Chemistry

Applications in Advanced Functional Materials

The unique electronic and structural properties of organosilicon compounds containing a pyridine (B92270) moiety, such as 2-(dimethylsilyl)pyridine, have positioned them as key building blocks in the development of advanced functional materials. The combination of the electron-deficient pyridine ring and the silicon atom's ability to participate in σ-π conjugation and form stable, versatile bonds allows for the fine-tuning of material properties for various optoelectronic applications.

Silole Derivatives as Functional Materials (e.g., OLEDs, Photovoltaic Devices, Semiconductors)

Silole derivatives, which are silicon-containing heterocycles, are gaining significant attention for their use as functional materials in organic light-emitting diodes (OLEDs), photovoltaic devices, and semiconductors. researchgate.netnih.govresearchgate.net The incorporation of a pyridine ring into the silole structure, creating pyridine-fused siloles, can further enhance their electronic and photophysical properties. researchgate.netnih.govresearchgate.net

Research has demonstrated the synthesis of pyridine-fused siloles through methods like palladium-catalyzed intramolecular bis-silylation of precursors derived from 2-bromopyridine (B144113) and a disilane (B73854) moiety. researchgate.netnih.govacs.org For instance, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with various ethynylbenzene derivatives yields pyridine-fused siloles. researchgate.netnih.govacs.org These materials are of interest due to their potential for high charge carrier mobility and tunable emission properties, which are critical for efficient OLEDs and photovoltaic cells. rsc.orgmdpi.com Ruthenium-catalyzed intramolecular hydrosilylation of 3-dimethylsilyl-2-ethynylpyridine derivatives is another effective method for creating these pyridine-fused siloles. researchgate.net The resulting compounds' photophysical properties, including their UV-Vis absorption and fluorescence, can be studied and understood through both experimental investigation and computational methods like Density Functional Theory (DFT) calculations. researchgate.net

Below is a table summarizing the synthesis of some pyridine-fused siloles and their precursors:

| Precursor 1 | Precursor 2 | Catalyst/Method | Resulting Product | Reference |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | Ethynylbenzene | PdCl₂(PPh₃)₂-CuI / Sonogashira coupling | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | researchgate.netacs.org |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | 4-Ethynyltoluene | PdCl₂(PPh₃)₂-CuI / Sonogashira coupling | 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | nih.gov |

| 2-bromo-3-(pentamethyldisilanyl)pyridine | 3-Ethynyltoluene | PdCl₂(PPh₃)₂-CuI / Sonogashira coupling | 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | nih.gov |

| 3-dimethylsilyl-2-ethynylpyridine derivatives | - | Ruthenium catalyst / Intramolecular hydrosilylation | Pyridine-fused siloles | researchgate.net |

Metal-Organic Frameworks and Molecular Assemblies

The pyridine nitrogen in this compound and its derivatives provides a coordination site for metal ions, making these compounds excellent candidates for constructing metal-organic frameworks (MOFs) and other molecular assemblies. rsc.org MOFs are crystalline, porous materials with a wide range of applications, including catalysis, gas storage, and separation. nih.gov

The introduction of pyridine-containing ligands can influence the structure and properties of MOFs. For example, pyridine can induce structural reconfiguration in MOFs, leading to the formation of ultrathin 2D structures which can enhance catalytic activity by exposing more active metal sites. rsc.org In mixed-ligand MOFs, a pyridine-containing molecule can be used in conjunction with other organic linkers to create frameworks with unique topologies and properties. While direct incorporation of this compound into MOFs is an area of ongoing research, the principle of using substituted pyridines to control framework architecture and functionality is well-established. rsc.org The silyl (B83357) group could offer a way to tune the electronic properties of the pyridine ring or to serve as a secondary reactive site for post-synthesis modification of the framework.

The ability of diynes and nitriles to undergo cobalt-catalyzed [2+2+2] cycloaddition reactions to form substituted pyridines also opens up pathways for creating complex molecular assemblies. rsc.org This method provides an efficient route to multi-substituted pyridines that could be designed as intricate linkers for advanced MOFs. rsc.org

Integration into Polymer and Composite Materials

The reactivity of the Si-H bond in this compound allows for its integration into polymer chains through various polymerization techniques. acs.orgdicp.ac.cn This can impart unique properties to the resulting polymers and composites. For instance, silyl groups can enhance thermal stability and adhesion.

Anionic polymerization of silyl-substituted butadienes has been explored to create polymers with controlled microstructures. acs.org While this research has focused on butadiene derivatives, the principles could be extended to monomers containing the this compound moiety. Iridium-catalyzed dehydrocoupling polymerization of monomers with both silane (B1218182) and alcohol functionalities is another route to poly(silyl ethers), creating polymers with a Si-O-C backbone. dicp.ac.cn A monomer derived from this compound could potentially be incorporated into such polymerizations, leading to materials with the combined properties of a poly(silyl ether) and the functionality of the pyridine group.

The table below lists some polymerization methods relevant to the integration of silyl groups into polymers:

| Polymerization Method | Monomer Type | Catalyst/Initiator | Polymer Type |

| Anionic Polymerization | 2-silyl-substituted 1,3-butadienes | Anionic initiators | Poly(silyl-substituted butadiene) |

| Dehydrocoupling Polymerization | AB-type monomers with silane and alcohol groups | Iridium complexes | Poly(silyl ethers) |

| Hydrosilylation Polymerization | Dicarbonyl compounds and dihydrosilanes | Ruthenium, rhodium, or zinc catalysts | Polysiloxanes |

Applications in Biological and Medicinal Chemistry (Focus on Design and Mechanism)

The incorporation of silicon into bioactive molecules is a strategy used in medicinal chemistry to enhance pharmacological properties such as potency and metabolic stability. researchgate.net The pyridine scaffold is also a well-known pharmacophore present in numerous therapeutic agents. nih.gov The combination of these two features in this compound and its derivatives makes them intriguing building blocks for the design of new therapeutic agents.

Ligand Design for Biologically Active Metal Complexes

The pyridine nitrogen of this compound provides a strong coordination site for metal ions, allowing it to act as a ligand in the formation of metal complexes with potential biological activity. acs.orgresearchgate.netcsic.es The design of these ligands can be fine-tuned to control the geometry and electronic properties of the metal center, which in turn influences the biological activity of the complex.

Rhodium and iridium complexes with pyridine-2-yloxy-silyl-based ligands have been synthesized and studied for their catalytic activity, for example, in the hydrogenation of alkenes. acs.orgresearchgate.netcsic.es While the primary focus of these studies is on catalysis, the methodology for creating and understanding these metal-ligand interactions is directly applicable to the design of metallodrugs. For instance, certain pyrimidine (B1678525) or pyridine compounds have been developed as inhibitors of mutant forms of the EGFR protease for anticancer applications. google.com The silyl group in a ligand like this compound could be used to modulate the lipophilicity of the metal complex, potentially improving its cell permeability and bioavailability.

Computational Chemistry in Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding and predicting the properties and reactivity of molecules like this compound and its derivatives. researchgate.netresearchgate.netnih.gov These computational tools allow researchers to model reaction mechanisms, predict electronic and photophysical properties, and design new molecules with desired functionalities before undertaking extensive synthetic work. nih.gov

For instance, DFT calculations have been used to elucidate the reaction mechanism of the palladium-catalyzed intramolecular bis-silylation to form pyridine-fused siloles, providing insights into the energetics and structures of intermediates. researchgate.netnih.govacs.org Similarly, computational studies have helped to understand the photophysical properties of these siloles by modeling their electronic transitions. researchgate.net

In the context of medicinal chemistry, computational modeling is used to predict properties like water solubility, brain-penetration capability, and potential cardiotoxicity of new drug candidates. nih.gov By applying such methods to derivatives of this compound, researchers can pre-screen virtual libraries of compounds to identify those with the most promising profiles for a specific biological target, thereby streamlining the drug discovery process. nih.gov

The following table highlights the application of computational chemistry in the study of silyl-pyridine systems:

| Area of Application | Computational Method | Information Obtained | Reference |

| Reaction Mechanism | Density Functional Theory (DFT) | Energy profiles, intermediate structures, reaction pathways | researchgate.netnih.govacs.org |

| Photophysical Properties | Density Functional Theory (DFT) | UV-Vis absorption spectra, fluorescence properties, electronic transitions | researchgate.net |

| Drug Discovery | Various (e.g., QSAR, molecular docking) | Water solubility, lipophilicity, BBB penetration, cardiotoxicity | nih.gov |

Sustainable Synthesis and Catalytic Processes

The drive towards environmentally responsible chemical manufacturing has spurred significant research into sustainable and catalytic methods for synthesizing organosilicon compounds like this compound. numberanalytics.com Traditional synthetic routes often involve multiple steps, stoichiometric reagents, and harsh conditions, which are being progressively replaced by more efficient catalytic alternatives. nih.gov Green chemistry principles, such as atom economy, use of safer solvents, and reduced energy consumption, are central to these modern approaches. numberanalytics.comnih.gov

A key area of development is the direct C-H silylation of pyridines. This method avoids the pre-functionalization of the pyridine ring, streamlining the synthesis. organic-chemistry.org Transition metal catalysts, particularly those based on iridium and rhodium, have proven effective in mediating the direct and regioselective silylation of pyridines with hydrosilanes. researchgate.net For instance, iridium-based catalysts can facilitate the formation of the C-Si bond at the C2 position of the pyridine ring. researchgate.net Similarly, palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed in the synthesis of pyridine-fused siloles, demonstrating the versatility of catalytic systems in creating complex silicon-containing heterocycles. acs.orgnih.govsemanticscholar.org

Recent advancements also focus on modifying established synthetic protocols to enhance their sustainability. The Bohlmann-Rahtz pyridine synthesis, for example, has been adapted to use silyl-protected alkynones, which, in conjunction with acid catalysis, allows the crucial cyclodehydration step to occur at much lower temperatures. organic-chemistry.org The use of recyclable catalysts and more benign solvents like ethanol (B145695) further contributes to the green credentials of these synthetic pathways. nih.govorganic-chemistry.org

The table below summarizes representative catalytic systems used in the synthesis of pyridine derivatives, highlighting the diversity of modern catalytic approaches.

Table 1: Examples of Catalytic Systems in Pyridine Derivative Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| PdCl₂(PPh₃)₂-CuI | Sonogashira Coupling / Intramolecular Bis-Silylation | 2-bromo-3-(pentamethyldisilanyl)pyridine, terminal alkynes | Synthesizes pyridine-fused siloles; first use of a palladium catalyst for trans-bis-silylation of alkynes with disilanes. acs.orgnih.govsemanticscholar.org |

| Zeolite modified with W, Zn, or Sn | Gas-Phase Synthesis | Aldehydes/ketones, ammonia | High-yield synthesis of pyridine and alkylpyridines. google.com |

| Cationic half-sandwich rare-earth catalysts | C-H Addition | Pyridines, olefins | Atom-economical method for producing 2-alkylated pyridines. organic-chemistry.org |

Future Research Perspectives and Unaddressed Challenges

The field of organosilicon pyridine chemistry, while advancing rapidly, faces several challenges that will shape future research directions. numberanalytics.comsbfchem.com A primary objective is to move beyond expensive and scarce precious metal catalysts towards systems based on earth-abundant metals. sbfchem.com Developing catalysts from metals like iron or copper that can match the high activity and selectivity of their precious metal counterparts remains a significant hurdle. numberanalytics.com

Expanding the synthetic utility of the C-Si bond in compounds like this compound is another critical research avenue. The silyl group can serve as a versatile synthetic handle, and discovering new, efficient catalytic methods to transform the C-Si bond into other functional groups (e.g., C-C, C-N, C-O) is a key challenge. mdpi.com This would enhance the value of silylpyridines as intermediates in the synthesis of complex molecules. numberanalytics.com

The unique electronic and structural properties of silylpyridines make them attractive candidates for applications in materials science. semanticscholar.org Silole derivatives, for instance, are being investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electronic and photophysical properties. acs.orgnih.govsemanticscholar.org A major challenge lies in establishing clear structure-property relationships to enable the rational design of materials with tailored optical and electronic characteristics. sbfchem.com

Furthermore, the potential of silylpyridines as ligands in coordination chemistry and catalysis is an area ripe for exploration. The interaction between the silicon atom and the pyridine nitrogen can create unique electronic environments at the metal center, potentially leading to novel catalytic activities. acs.org Unaddressed challenges include the synthesis of a broader library of silylpyridine (B8726900) ligands and a systematic investigation of their performance across various catalytic transformations. reddit.com The stability of these ligands and their attachment to surfaces is also a critical consideration for practical applications, such as in dye-sensitized solar cells where silatrane-based linkers have shown enhanced stability. researchgate.net

Finally, a deeper, fundamental understanding of the mechanisms governing the synthesis and reactivity of these compounds is essential for overcoming current limitations. reddit.com Detailed mechanistic studies, combining experimental data with computational modeling, will be crucial for designing next-generation catalysts and discovering new, efficient chemical transformations. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-3-(pentamethyldisilanyl)pyridine |